1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea is a synthetic organic compound characterized by a complex molecular structure. It has a molecular formula of C17H21F6N3 and a molecular weight of 413.42 g/mol. The compound features a urea functional group, which plays a crucial role in its chemical reactivity and biological activity. The presence of trifluoromethyl groups on the phenyl ring enhances its lipophilicity and potential interactions with biological systems, making it a candidate of interest in medicinal chemistry and organic synthesis.
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea is classified as a urea derivative. Its structural features place it within the category of organofluorine compounds, specifically those containing trifluoromethyl substituents, which are known for their unique chemical properties.
The synthesis of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea typically involves multi-step procedures that may include:
The exact methods can vary based on the desired purity and yield of the final product .
The molecular structure of 1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea can be represented in various formats:
CN(C)[C@@H]1CCCC[C@H]1NC(=O)N(c2cc(cc(c2)C(F)(F)F)C(F)(F)F)
NQRCAVZHOLYEBJ-ZIAGYGMSSA-N
The compound's reactivity is largely influenced by its urea functional group and the electron-withdrawing trifluoromethyl groups. Potential reactions include:
These reactions highlight its versatility in organic synthesis and potential applications in drug development .
Relevant data indicate that compounds with similar structures often exhibit significant biological activity, suggesting that this compound may also possess similar properties .
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea has potential applications in several fields:
CAS No.:
CAS No.:
CAS No.: 1349245-31-3
CAS No.: 270928-69-3
CAS No.: 4461-52-3